Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Description

Properties

CAS No. |

90693-88-2 |

|---|---|

Molecular Formula |

C42H77NNaO10P |

Molecular Weight |

810.0 g/mol |

IUPAC Name |

sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |

InChI Key |

KPHZNDUWYZIXFY-YORIBCANSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

Introduction: The Pivotal Role of DOPS in Biomimetic Systems and Therapeutics

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, commonly known as DOPS, is an anionic, unsaturated phospholipid that serves as a cornerstone in both fundamental cell membrane research and advanced drug delivery system development.[1][2] As a key component of eukaryotic cell membranes, its physiological importance far outweighs its relative abundance.[3] In healthy cells, DOPS is asymmetrically sequestered in the inner leaflet of the plasma membrane. However, its exposure on the outer surface is a critical biological event, notably acting as an "eat-me" signal that flags apoptotic cells for clearance by macrophages.[3][4][5]

This unique biological recognition, coupled with its distinct physicochemical properties, makes DOPS an invaluable tool for researchers and drug development professionals. Its incorporation into lipid-based nanocarriers, such as liposomes, allows for the creation of biomimetic systems that can modulate immune responses, target specific cell populations, and enhance the stability and efficacy of encapsulated therapeutic agents.[3][4][5][6] One such example is Mepact® (mifamurtide), an approved therapy for osteosarcoma that utilizes DOPS in its liposomal formulation.[6]

This guide provides a comprehensive exploration of the core physicochemical properties of DOPS, offering not just quantitative data but also the underlying scientific principles and field-proven experimental protocols for their characterization. The insights herein are designed to empower scientists to harness the full potential of DOPS in their research and development endeavors.

Molecular Structure and Foundational Properties

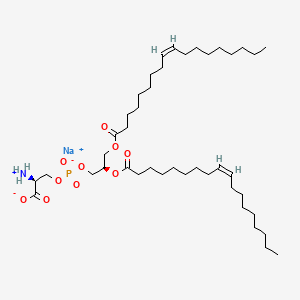

The behavior of DOPS in any system is dictated by its molecular architecture. It is an amphiphilic molecule composed of a hydrophilic headgroup and two hydrophobic tails.[7]

-

Hydrophilic Headgroup : This region consists of a negatively charged phosphate group and an L-serine residue, which contains both a carboxyl and an amino group. At physiological pH (~7.4), the phosphate and carboxyl groups are deprotonated, while the amino group is protonated, resulting in a net negative charge on the headgroup.[3] This anionic nature is a primary driver of its surface properties and interactions.

-

Glycerol Backbone : An sn-glycero-3 backbone connects the hydrophilic headgroup to the hydrophobic tails.

-

Hydrophobic Tails : Two oleic acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond at the C9-C10 position. This kink in the acyl chains is critical; it disrupts ordered packing, significantly influencing the fluidity and phase transition temperature of DOPS-containing membranes.

Below is a conceptual representation of the DOPS molecule, highlighting its key functional groups.

Caption: Key functional regions of the DOPS molecule.

Table 1: Core Molecular Properties of Sodium DOPS

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₇NNaO₁₀P | |

| Molecular Weight | 810.03 g/mol | |

| Exact Mass | 809.518 Da | [8] |

| Formal Charge (Anion) | -1 | [9] |

| Physical Form | Solid powder | |

| Storage Temperature | -20°C under inert atmosphere | [8][10] |

Solubility Profile: A Guide to Solvent System Selection

The amphiphilic nature of DOPS dictates its solubility. It is generally insoluble in water and nonpolar organic solvents alone. Effective solubilization requires a solvent system that can accommodate both the polar headgroup and the nonpolar tails.

Causality in Solvent Choice: The goal is to achieve a monomolecularly dispersed solution, preventing the premature formation of aggregates before the intended use (e.g., lipid film formation). A common and effective solvent system is a mixture of chloroform and methanol, often with a small amount of water. The chloroform solvates the hydrophobic tails, while methanol and water interact with the hydrophilic headgroup.

Table 2: Solubility Data for DOPS

| Solvent System | Solubility | Notes |

| Chloroform:Methanol:Water (65:25:4 v/v/v) | Soluble (e.g., at 5 mg/mL) | A standard, effective mixture for creating lipid stock solutions. |

| Ethanol | Insoluble/Poorly Soluble | Requires heating and pH adjustment for minimal solubility.[11] |

| DMSO | Insoluble/Poorly Soluble | Requires sonication for minimal solubility.[12] |

| Water | Insoluble | Forms aggregates (liposomes/bilayers) rather than a true solution.[13] |

Expert Insight: When preparing lipid mixtures, always ensure all lipid components are soluble in the chosen solvent system. If co-dissolving with other lipids (like DSPC or cholesterol), confirm their mutual solubility to prevent phase separation in the stock solution.

Self-Assembly in Aqueous Media: Beyond the Critical Micelle Concentration

When introduced into an aqueous environment, amphiphilic molecules like DOPS spontaneously self-assemble to minimize the energetically unfavorable contact between their hydrophobic tails and water.[14]

For single-chain surfactants, this typically leads to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC) .[14][15][16] However, for double-chain phospholipids like DOPS, the geometry of the molecule (two bulky tails) favors the formation of extended planar bilayers over small, curved micelles. These bilayers then close upon themselves to form vesicles, or liposomes .[17]

Therefore, the concept of a CMC is less relevant for DOPS than the concentration at which bilayer formation begins.[17] This concentration is exceedingly low, typically in the nanomolar to micromolar range, meaning that for most practical applications, DOPS will exist as bilayers or liposomes in water.[17]

Thermal Behavior: The Gel-to-Liquid Crystalline Phase Transition

The physical state of a lipid bilayer is highly dependent on temperature. At lower temperatures, the acyl chains are tightly packed in an ordered, all-trans conformation, resulting in a "gel" phase (Lβ). As the temperature increases, the chains gain kinetic energy and transition to a disordered, fluid state with rotational freedom, known as the "liquid-crystalline" phase (Lα).[18]

The temperature at which this occurs is the main phase transition temperature (Tm) .[19][20]

Key Property: The Tm of DOPS is -11°C .[8][19][21]

Significance of a Low Tm: The presence of the cis double bond in the oleoyl chains introduces a permanent kink, which prevents dense packing even at low temperatures.[22] This results in a very low Tm. The direct consequence is that at physiological temperatures (e.g., 37°C), DOPS-containing membranes are well within the fluid, liquid-crystalline phase. This fluidity is essential for the function of both biological membranes and liposomal drug delivery systems, enabling membrane fusion, protein mobility, and appropriate permeability.

Experimental Protocol: Determining Tm via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for measuring the Tm of lipids. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24][25][26] The phase transition is an endothermic event, appearing as a peak on the DSC thermogram.[27]

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of DOPS at a high concentration (e.g., 10-20 mg/mL) in a relevant buffer (e.g., PBS). This is achieved by hydrating a dried lipid film of DOPS with the buffer, followed by vortexing above the lipid's Tm.

-

Causality: High concentration ensures a strong signal. Using MLVs provides a large number of bilayers for analysis.

-

-

Instrument Setup:

-

Accurately weigh and hermetically seal a precise amount of the MLV suspension into an aluminum DSC pan.

-

Prepare an identical pan containing only the buffer to serve as the reference. Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events of the lipid.

-

-

Thermal Scan:

-

Equilibrate the sample at a temperature well below the expected Tm (e.g., -40°C).

-

Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a point well above the Tm (e.g., 20°C).

-

Causality: A slow scan rate allows for thermal equilibrium and improves the resolution of the transition peak.

-

-

Data Analysis:

-

Plot the differential heat flow against temperature.

-

The Tm is identified as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy (ΔH) of the transition.

-

Surface Properties and Interfacial Behavior: Zeta Potential

When DOPS is incorporated into a liposome, its negatively charged headgroup is exposed to the aqueous interface. This imparts a net negative surface charge to the vesicle, which can be quantified by measuring the zeta potential .

Zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. It is a critical indicator of the stability of a colloidal suspension.[28] A highly negative (or positive) zeta potential (typically > |20| mV) results in strong electrostatic repulsion between particles, preventing their aggregation and improving formulation stability.[29][30]

For DOPS-containing liposomes, a strong linear relationship exists between the mole percentage of DOPS in the formulation and the resulting negative zeta potential.[28][31] This allows for the precise tuning of surface charge for specific applications.

Significance of Negative Surface Charge:

-

Colloidal Stability: Prevents aggregation of liposomes in suspension.[29]

-

Biological Recognition: The negative charge mimics that of apoptotic cells, facilitating recognition and phagocytosis by macrophages, a key mechanism for targeted drug delivery.[3][5]

-

Encapsulation Efficiency: The charge can influence the encapsulation of charged drug molecules.[3]

Experimental Protocol: Zeta Potential Measurement

Zeta potential is typically measured using an instrument that also performs Dynamic Light Scattering (DLS).[32] The technique is often called Laser Doppler Electrophoresis or Phase Analysis Light Scattering (PALS).

Methodology:

-

Sample Preparation:

-

Dilute the liposome suspension in an appropriate medium, typically a low ionic strength buffer (e.g., 10 mM NaCl or deionized water).

-

Causality: High ionic strength buffers will shield the surface charge (compress the electrical double layer), leading to an artificially low zeta potential reading. The dilution must be sufficient to avoid multiple scattering effects but concentrated enough for a stable signal.

-

-

Instrument Setup:

-

Inject the diluted sample into a specialized zeta potential cell containing electrodes.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

-

Measurement:

-

The instrument applies an electric field across the sample.

-

Charged particles (liposomes) will move towards the oppositely charged electrode (electrophoresis).

-

A laser beam is passed through the sample, and the scattered light is detected. The velocity of the particles is determined from the Doppler shift in the frequency of the scattered light.

-

-

Data Analysis:

-

The instrument's software uses the measured electrophoretic mobility and the Henry equation to calculate the zeta potential. The Smoluchowski approximation is commonly used for aqueous systems and particles larger than the Debye length.[32]

-

Integrated Experimental Workflow: From Lipid Film to Characterized Vesicles

To provide a practical context, the following workflow demonstrates how the characterization techniques for size and surface charge are integrated into the liposome preparation process. This represents a self-validating system where the analytical results confirm the success of each preparative step.

Caption: A validated workflow for preparing and characterizing DOPS-containing liposomes.

Conclusion: A Versatile Tool for Advanced Applications

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is more than just a structural lipid. Its unique combination of a net negative charge, low phase transition temperature, and profound biological significance makes it a highly versatile and powerful tool. A thorough understanding of its physicochemical properties—from molecular weight and solubility to zeta potential and thermal behavior—is paramount for its effective application. By employing the robust, validated experimental protocols detailed in this guide, researchers and drug developers can confidently control the critical quality attributes of their DOPS-containing systems, paving the way for innovations in targeted therapeutics, immunology, and membrane biophysics.

References

-

Fields, D. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Phosphatidylserine (PS). Retrieved from [Link]

-

Hupfeld, S., et al. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace. Retrieved from [Link]

-

Technology Networks. (2018). Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering. Retrieved from [Link]

-

RSC Publishing. (2024). Phosphatidylserine: paving the way for a new era in cancer therapies. Retrieved from [Link]

-

Smith, M. C., et al. (2025). Zeta potential: a case study of cationic, anionic, and neutral liposomes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture.... Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. Retrieved from [Link]

-

PMC. (2022). Phosphatidylserine, inflammation, and central nervous system diseases. Retrieved from [Link]

-

PubMed. (n.d.). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Retrieved from [Link]

-

ProQuest. (n.d.). Zeta potential: a case study of cationic, anionic, and neutral liposomes. Retrieved from [Link]

-

ResearchGate. (n.d.). Zeta potential of DOPC liposomes and PEI polymers. Retrieved from [Link]

-

ResearchGate. (2017). Critical micelle concentration (CMC) for DOPE and DOPG?. Retrieved from [Link]

-

BOC Sciences. (2025). Phosphatidylserine Benefits - Lipid Raw Material. YouTube. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-dioleoyl-sn-glycero-3-phospho-L-serine(1-). Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 18:1 PS (DOPS). Retrieved from [Link]

-

PMC - NIH. (2022). Liposomes: structure, composition, types, and clinical applications. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

PMC - NIH. (n.d.). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Phase transition temperature for Glycerophospholipids. Retrieved from [Link]

-

PubMed. (n.d.). Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipid. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Retrieved from [Link]

-

Preprints.org. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

- University of Leeds. (n.d.). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol.

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2024). Preparation and Characterization of Liposomes in Novel Drug Delivery Systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

Microbe Notes. (n.d.). Lipids- definition, properties, structure, types, examples, functions. Retrieved from [Link]

-

LND College, Motihari. (n.d.). Lipids: Properties, Structure, Classification, Functions. Retrieved from [Link]

-

Britannica. (2026). Lipid. Retrieved from [Link]

-

PubMed. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

Bio-Synthesis. (n.d.). Lipid definition , classification , chemistry, and metabolism. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Lipid - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]

- 4. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]

- 5. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine(1-) | C42H77NO10P- | CID 58630935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium | 90693-88-2 [sigmaaldrich.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. rjsfgc.edu.in [rjsfgc.edu.in]

- 14. nanoscience.com [nanoscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avantiresearch.com [avantiresearch.com]

- 20. mdpi.com [mdpi.com]

- 21. avantiresearch.com [avantiresearch.com]

- 22. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential scanning calorimetry [doitpoms.ac.uk]

- 24. mt.com [mt.com]

- 25. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 26. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 27. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Making sure you're not a bot! [mostwiedzy.pl]

- 31. Zeta potential: a case study of cationic, anionic, and neutral liposomes - ProQuest [proquest.com]

- 32. entegris.com [entegris.com]

An In-depth Technical Guide to the Structural Properties and Stability of DOPS Lipid Bilayers

This guide provides a comprehensive technical overview of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) lipid bilayers, designed for researchers, scientists, and drug development professionals. It delves into the core structural properties, stability under various environmental conditions, and the experimental methodologies used for their characterization. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to aid in experimental design and data interpretation.

Section 1: Fundamental Structural Properties of DOPS Bilayers

DOPS is an anionic phospholipid crucial for numerous biological functions, most notably as a marker for apoptosis and a key component in macrophage recognition.[1][2] Its unique structural characteristics, driven by its headgroup and acyl chains, dictate its behavior in a bilayer configuration.

The DOPS Headgroup: Charge, Hydration, and Intermolecular Interactions

The phosphoserine headgroup of DOPS carries a net negative charge at physiological pH.[1] This charge is a primary determinant of the bilayer's surface potential and its interactions with ions, proteins, and other molecules. The headgroup consists of a negatively charged phosphate group and a serine residue with both a carboxyl and an amino group.[3] This complex structure allows for a network of intermolecular hydrogen bonds, leading to a more rigid and ordered headgroup region compared to zwitterionic lipids like phosphatidylcholine (PC).

The negative charge also results in a strong hydration layer, with DOPS bilayers exhibiting a greater interlamellar hydration force than their PC counterparts. This extensive hydration is crucial for maintaining bilayer separation and mediating interactions with the aqueous environment.

Acyl Chain Packing and Bilayer Dimensions

The "DO" in DOPS stands for dioleoyl, indicating two 18-carbon acyl chains, each with a single cis double bond at the 9th position. This unsaturation introduces a kink in the acyl chains, preventing tight packing and resulting in a lower phase transition temperature compared to its saturated counterparts.

Key structural parameters for a pure DOPS bilayer in the fluid phase are summarized in the table below. It is noteworthy that despite the electrostatic repulsion between the negatively charged headgroups, the area per lipid for DOPS is surprisingly smaller than that of the analogous zwitterionic lipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). This is attributed to the strong attractive hydrogen bonding between the serine headgroups.

| Parameter | Value | Conditions |

| Area per Lipid (APL) | ~65.3 Ų | Fluid phase, 30°C |

| Bilayer Thickness (D_HH) | ~3.8 nm | Fluid phase, calculated from MD simulations |

Note: These values can vary depending on the experimental or simulation conditions.

Section 2: Stability of DOPS Bilayers: The Influence of the Microenvironment

The stability and structural integrity of DOPS bilayers are highly sensitive to their surrounding environment. Understanding these influences is critical for applications such as liposomal drug delivery, where formulations must remain stable under physiological conditions.

The Critical Role of pH

The ionization state of the DOPS headgroup is pH-dependent. The pKa values for the carboxyl and amino groups of the serine headgroup are such that at physiological pH (~7.4), the headgroup carries a net negative charge. Lowering the pH will lead to protonation of the carboxyl group, reducing the net negative charge of the bilayer surface. This alteration in surface charge can significantly impact the bilayer's interaction with its surroundings and can even trigger phase transitions in mixed lipid systems.[4]

Ionic Strength and Divalent Cations: A Double-Edged Sword

The presence of ions in the aqueous phase can modulate the electrostatic interactions within the DOPS bilayer. Monovalent cations like Na⁺ and K⁺ can screen the negative charges of the headgroups, reducing electrostatic repulsion and potentially leading to a more condensed bilayer.

Divalent cations, particularly Ca²⁺, have a much more dramatic effect. Calcium ions can form strong complexes with the phosphate and carboxyl groups of adjacent DOPS molecules, effectively bridging them. This "calcium bridging" leads to significant structural changes:

-

Bilayer Condensation: The area per lipid decreases, and the bilayer thickens.

-

Dehydration: Water molecules are displaced from the headgroup region.

-

Increased Rigidity: The bilayer becomes stiffer and more ordered.

-

Induction of Negative Curvature: This is particularly important in membrane fusion events.

While this condensing effect can enhance the stability of DOPS-containing liposomes, it can also promote aggregation and fusion, which may be undesirable in certain drug delivery applications.

Section 3: DOPS in Drug Delivery Systems

The unique properties of DOPS make it a valuable component in advanced drug delivery systems, particularly for targeted therapies.

Macrophage Targeting and Enhanced Phagocytosis

One of the most significant roles of DOPS in a biological context is its exposure on the outer leaflet of apoptotic cells, which serves as an "eat me" signal for macrophages.[1][2] This recognition can be exploited for drug delivery. Incorporating DOPS into liposomal formulations can lead to their preferential uptake by macrophages.[1][2] This is highly advantageous for delivering drugs to treat diseases where macrophages play a central role, such as certain cancers, infectious diseases, and inflammatory disorders.

Impact on Liposome Stability and Drug Encapsulation

The inclusion of DOPS can influence the overall stability and drug-loading capacity of liposomes. The negative charge imparted by DOPS can increase the electrostatic repulsion between liposomes, preventing aggregation and enhancing colloidal stability.[5] However, as discussed, this is highly dependent on the ionic strength of the surrounding medium. The effect of DOPS on drug encapsulation efficiency is drug-dependent; for some molecules, the charged interface may improve loading, while for others, it may be detrimental.[6][7]

Section 4: Experimental Characterization of DOPS Bilayers

A variety of biophysical techniques can be employed to characterize the structural properties and stability of DOPS bilayers. The choice of technique depends on the specific parameter of interest.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the gold standard for determining the thermotropic phase behavior of lipid bilayers. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the gel-to-liquid crystalline phase transition temperature (Tm). For DOPS and its mixtures, DSC can reveal how factors like pH, ion concentration, or the incorporation of a drug molecule affect the stability and fluidity of the bilayer.[8][9]

-

Liposome Preparation:

-

Prepare a thin film of DOPS (and any other lipids or drugs) by dissolving in chloroform/methanol, followed by solvent evaporation under a stream of nitrogen and then under vacuum for at least 2 hours.

-

Hydrate the lipid film with the desired buffer (e.g., PBS at a specific pH) at a temperature above the expected Tm of the lipid mixture to form multilamellar vesicles (MLVs).

-

To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10][11]

-

-

DSC Sample Preparation:

-

Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.

-

In a reference pan, place an equal volume of the buffer used for liposome hydration.

-

Hermetically seal both pans.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected transition.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the temperature range of interest.

-

Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).[8]

-

X-ray Scattering

Causality Behind Experimental Choice: Small-angle X-ray scattering (SAXS) is a powerful technique for determining the overall structure of lipid bilayers in a hydrated state.[12] It provides information on the lamellar repeat distance (D-spacing) in multilamellar systems and can be used to derive the electron density profile across the bilayer, from which the bilayer thickness can be calculated.

-

Sample Preparation:

-

Prepare a concentrated, well-hydrated sample of DOPS liposomes (MLVs or LUVs) as described for DSC. The concentration should be high enough to yield a good scattering signal (typically >10 mg/mL).

-

Load the sample into a thin-walled quartz capillary or a specialized sample cell for SAXS measurements.

-

-

Data Acquisition:

-

Mount the sample in the X-ray beam path.

-

Acquire scattering data over a range of scattering angles (q-space). The exposure time will depend on the X-ray source and sample concentration.

-

Acquire a scattering pattern of the buffer alone for background subtraction.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering.

-

For multilamellar systems, the positions of the Bragg peaks in the scattering pattern can be used to calculate the lamellar repeat spacing (D).

-

By analyzing the intensity and form of the scattering curve, a model of the electron density profile perpendicular to the bilayer can be fitted to the data, yielding the bilayer thickness.[13]

-

Atomic Force Microscopy (AFM)

Causality Behind Experimental Choice: AFM provides real-space imaging of lipid bilayers at the nanometer scale. It is particularly useful for studying supported lipid bilayers (SLBs) on a solid substrate like mica. AFM can visualize phase separation in mixed lipid systems, the presence of defects, and the interaction of the bilayer with proteins or drugs in real-time and in a liquid environment.[14][15][16]

-

Substrate Preparation:

-

Cleave a mica disc to obtain a fresh, atomically flat surface.

-

-

SLB Formation:

-

Prepare small unilamellar vesicles (SUVs) of DOPS or a DOPS-containing lipid mixture by sonication or extrusion.[10]

-

Deposit a small volume of the SUV suspension onto the freshly cleaved mica surface in the presence of a buffer containing divalent cations (e.g., Ca²⁺), which facilitates vesicle fusion and bilayer formation.

-

Allow the vesicles to incubate and fuse to form a continuous bilayer.

-

Gently rinse the surface with buffer to remove unfused vesicles.

-

-

AFM Imaging:

-

Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

-

Use a soft cantilever appropriate for imaging in liquid.

-

Engage the tip with the surface and begin scanning in a suitable imaging mode (e.g., contact mode or tapping mode).

-

Optimize imaging parameters (scan size, scan rate, force) to obtain high-resolution images without damaging the delicate bilayer.[17]

-

Molecular Dynamics (MD) Simulations

Causality Behind Experimental Choice: MD simulations provide an "in silico" microscope to study the behavior of lipid bilayers with atomic-level detail. They are invaluable for understanding the dynamic nature of the bilayer, including lipid diffusion, headgroup orientation, water penetration, and the precise nature of ion-lipid interactions, which can be difficult to probe experimentally.[18][19][20]

-

System Setup:

-

Obtain or generate a starting coordinate file for a DOPS lipid molecule.

-

Use GROMACS tools to build a bilayer of the desired size (e.g., 128 lipids) and solvate it with water molecules.

-

Add counterions (e.g., Na⁺) to neutralize the negative charge of the DOPS headgroups and achieve the desired ionic strength.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the target temperature.

-

Follow this with a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to relax to the correct density and area per lipid. Position restraints on the lipid heavy atoms are often used initially and then gradually released.

-

-

Production Run:

-

Once the system is well-equilibrated (as judged by the convergence of properties like area per lipid, bilayer thickness, and potential energy), run a long production simulation to collect data for analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as the area per lipid, bilayer thickness, deuterium order parameters of the acyl chains, radial distribution functions of ions around the headgroups, and lipid diffusion coefficients.[3]

-

References

Sources

- 1. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]

- 2. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure determination of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 11. tf7.org [tf7.org]

- 12. mdpi.com [mdpi.com]

- 13. Structure of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]

- 19. Running membrane simulations in GROMACS - GROMACS 2025.1 documentation [manual.gromacs.org]

- 20. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in Apoptosis: From "Eat-Me" Signal to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, development, and elimination of damaged cells. A defining and highly conserved hallmark of this process is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This event, converting a homeostatic lipid into a potent signaling molecule, is the principal "eat-me" signal for the silent and efficient removal of apoptotic cells by phagocytes. This guide provides a deep technical dive into the mechanisms governing the externalization of PS, with a focus on 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a representative and experimentally crucial molecular species. We will explore the enzymatic machinery controlling PS asymmetry, the signaling pathways triggered by its exposure, detailed methodologies for its detection, and its emerging role as a strategic target in drug development.

Introduction: The Asymmetric Membrane and the Apoptotic Switch

In healthy, viable cells, the plasma membrane maintains a strictly controlled asymmetric distribution of phospholipids. Aminophospholipids, predominantly phosphatidylserine (PS) and phosphatidylethanolamine (PE), are sequestered to the inner, cytosolic leaflet, while choline-containing phospholipids like phosphatidylcholine and sphingomyelin are primarily found in the outer leaflet.[1][2] This asymmetry is not merely structural; it is a vital cellular state actively maintained by ATP-dependent enzymes.

Apoptosis triggers a dramatic and deliberate collapse of this asymmetry.[3] The appearance of PS on the cell surface is one of the earliest and most universal indicators of apoptosis, preceding nuclear condensation and DNA fragmentation.[4][5] This externalized PS, including specific species like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), acts as a critical ligand for the recognition and subsequent engulfment of the dying cell by phagocytes, a process termed efferocytosis.[6][7][8] This silent clearance mechanism is paramount for preventing the release of intracellular contents and subsequent inflammation, which is characteristic of necrotic cell death.[6]

DOPS, a specific phosphatidylserine with two oleic acid acyl chains, is a key molecule in this process and is frequently used in research to create liposomes that mimic the surface of apoptotic cells for studying phagocytosis or for targeted drug delivery.[9][10][11][12][13][14]

The Molecular Machinery of PS Externalization

The translocation of PS during apoptosis is a tightly regulated, caspase-dependent process involving the coordinated action of three classes of membrane proteins: flippases, floppases, and scramblases.[1][15]

-

Flippases: These P4-type ATPases actively transport PS and PE from the outer to the inner leaflet, consuming ATP to maintain membrane asymmetry.[1][15] A key flippase is ATP11C.[2][16][17]

-

Floppases: Members of the ABC transporter family, these enzymes move phospholipids in the opposite direction, from the inner to the outer leaflet.

-

Scramblases: These proteins, when activated, facilitate the rapid, bidirectional, and ATP-independent movement of phospholipids between the two leaflets, leading to the collapse of asymmetry.[2] The Xkr8 protein is a critical scramblase in the context of apoptosis.[2][16][17]

During the execution phase of apoptosis, initiator caspases activate effector caspases like caspase-3.[6][18] Caspase-3 then directly targets the flippase and scramblase machinery:

-

Inactivation of Flippase: Caspase-3 cleaves and inactivates ATP11C, halting the inward transport of PS.[2][17][19]

-

Activation of Scramblase: Simultaneously, caspase-3 cleaves the C-terminal tail of Xkr8, unleashing its potent phospholipid scrambling activity.[2][17][19]

This dual, caspase-driven mechanism ensures the rapid and stable exposure of PS on the cell surface, providing a robust signal for clearance.[2]

Efferocytosis: The Recognition and Removal Pathway

The exposure of PS is the primary signal that initiates efferocytosis. Phagocytes, such as macrophages and dendritic cells, utilize a sophisticated set of receptors and bridging molecules to recognize and engulf apoptotic cells.[7][20] This recognition is not only crucial for clearance but also for initiating an anti-inflammatory and immunomodulatory response.[21]

Key Recognition Molecules:

-

Bridging Molecules: These soluble proteins bind to exposed PS on the apoptotic cell and simultaneously engage receptors on the phagocyte. Examples include Milk Fat Globule-EGF Factor 8 (MFG-E8), Growth arrest-specific 6 (Gas6), and Protein S.

-

Phagocyte Receptors: These receptors directly bind PS or engage the bridging molecules. Important receptor families include:

-

TIM (T-cell immunoglobulin and mucin domain) family: TIM-4 is a key receptor on macrophages that directly binds PS.

-

TAM (Tyro3, Axl, Mer) family: These receptor tyrosine kinases bind Gas6 and Protein S.

-

Integrins: Such as αvβ3, which recognize MFG-E8.

-

Scavenger Receptors: Like CD36.[20]

-

Binding of these receptors triggers a downstream signaling cascade within the phagocyte, leading to cytoskeletal rearrangement, engulfment of the apoptotic cell into a phagosome, and the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.

Technical Guide: Experimental Detection of PS Externalization

The reliable detection of exposed PS is a cornerstone of apoptosis research. The primary method relies on the protein Annexin V, which has a high, calcium-dependent affinity for PS.[21][22][23] When conjugated to a fluorophore, Annexin V serves as a highly specific probe for identifying apoptotic cells.

Key Experimental Workflow: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This dual-staining method is the gold standard for quantifying apoptosis. It distinguishes early apoptotic cells (intact membrane, exposed PS) from late apoptotic or necrotic cells (compromised membrane).[5][24]

Step-by-Step Protocol:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include both positive and negative control populations.

-

Harvest Cells: For adherent cells, gently scrape or trypsinize. Crucially, collect the supernatant as it contains detached apoptotic cells. Combine and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash: Aspirate the supernatant and wash the cell pellet with cold 1X PBS to remove media components. Pellet cells again.

-

Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

-

Trustworthiness: PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, staining the nucleus red. This allows for the critical distinction between early and late-stage apoptosis/necrosis.[5][24]

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark to prevent photobleaching of the fluorophores.

-

Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible.

-

Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Data Interpretation

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This separates the cell population into four distinct quadrants.

| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |

| Lower-Left | Negative | Negative | Viable Cells | Healthy cells with intact membranes and no PS exposure. |

| Lower-Right | Positive | Negative | Early Apoptotic Cells | Cells have exposed PS but maintain membrane integrity. |

| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells | Cells have exposed PS and have lost membrane integrity. |

| Upper-Left | Negative | Positive | Necrotic Cells (Artifact) | Typically a very small population, may represent cellular debris or cells that underwent rapid necrosis without significant PS exposure. |

Applications in Drug Development and Therapeutics

The central role of PS in apoptosis makes it a highly attractive target for diagnostics and therapeutic intervention.[26][27]

-

Diagnostic and Prognostic Imaging: Radiolabeled Annexin V can be used as a non-invasive in vivo imaging agent to detect and quantify apoptosis.[28] This has applications in monitoring tumor response to chemotherapy, assessing cardiac damage after ischemia, and tracking autoimmune diseases.[27][28]

-

Targeted Drug Delivery: Liposomes decorated with DOPS or other PS species can be used to mimic apoptotic cells.[11][13] These "apoptotic mimics" are efficiently taken up by macrophages and can be loaded with anti-inflammatory drugs to target sites of inflammation or with antigens to modulate immune responses.[11][13]

-

Anti-Cancer Therapy: Many tumor cells and the endothelial cells of tumor blood vessels aberrantly expose PS on their surface.[26][29] This exposed PS contributes to an immunosuppressive tumor microenvironment by engaging PS receptors on immune cells. Therapeutic strategies aim to block this interaction:

-

Anti-Viral Therapy: Some enveloped viruses incorporate host-derived PS into their envelopes or induce PS exposure on infected cells to evade the immune system.[30] Targeting this exposed PS with antibodies can be a broad-spectrum antiviral strategy.[30]

-

Pro-Efferocytosis Therapies: In chronic inflammatory diseases like atherosclerosis, the clearance of apoptotic cells is often impaired.[31] Developing agents that enhance PS recognition, such as engineered Annexin V variants, could promote the resolution of inflammation by improving efferocytosis.[31]

Conclusion

The externalization of phosphatidylserine, exemplified by molecules like DOPS, is far more than a simple marker of cell death. It is the central node in a sophisticated and essential biological program that links the death of an individual cell to the maintenance of tissue-level homeostasis. For researchers, understanding the intricate enzymatic control of PS exposure and the subsequent recognition pathways provides a fertile ground for discovery. For drug developers, the surface exposure of PS offers a unique and targetable epitope for a new generation of diagnostics and therapies aimed at cancer, inflammation, and infectious disease. The continued exploration of this fundamental process promises to yield further insights and innovative clinical applications.

References

-

Greenberg, M. L., et al. (2019). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. National Institutes of Health. [Link]

-

Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences. [Link]

-

Bio-Techne. (n.d.). Phosphatidylserine Externalization in Apoptosis. Bio-Techne. [Link]

-

Naito, M., et al. (1997). Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis. Blood. [Link]

-

Geske, F. J., et al. (1999). Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression. Biochemical and Biophysical Research Communications. [Link]

-

Kenis, H., et al. (2010). Phosphatidylserine targeting for diagnosis and treatment of human diseases. Molecular Pharmaceutics. [Link]

-

Rötzer, H., et al. (1997). Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH. Biochemistry. [Link]

-

Callahan, M. K., et al. (2000). Phosphatidylserine expression and phagocytosis of apoptotic thymocytes during differentiation of monocytic cells. The Journal of Immunology. [Link]

-

Kay, J. G., & Fairn, G. D. (2014). Role of Flippases, Scramblases and Transfer Proteins in Phosphatidylserine Subcellular Distribution. Traffic. [Link]

-

Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood. [Link]

-

Hankins, H. M., et al. (2015). Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution. PMC. [Link]

-

Segawa, K., & Nagata, S. (2015). Flippase and scramblase for phosphatidylserine exposure. ResearchGate. [Link]

-

Lee, S. H., et al. (2013). Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm. Cell Death & Differentiation. [Link]

-

Kagan, V. E., et al. (2003). Fine-Tuning Phagocytic Clearance of Apoptotic Cells by Phosphatidylserine Oxidation. Antioxidants & Redox Signaling. [Link]

-

Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]

-

Zhang, Y., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry. [Link]

-

Soares, M. M., et al. (2008). Targeting Inside-Out Phosphatidylserine as a Therapeutic Strategy For Viral Diseases. Journal of Experimental Medicine. [Link]

-

Gremmer, E. R., et al. (2022). Dynamics of phagocytosis mediated by phosphatidylserine. Journal of Cell Science. [Link]

-

de la Fuente, M., et al. (2001). Phosphatidylserine-dependent phagocytosis of apoptotic glioma cells by normal human microglia, astrocytes, and glioma cells. The American Journal of Pathology. [Link]

-

Nagata, S. (2015). Flippases and Scramblases at Plasma Membranes that Regulate Phosphatidylserine Exposure. Blood. [Link]

-

Nagata, S., et al. (2016). Flippases and scramblases in the plasma membrane. Journal of Lipid Research. [Link]

-

Hogenboezem, E. N., et al. (2013). Cell surface-expressed phosphatidylserine as therapeutic target to enhance phagocytosis of apoptotic cells. Cell Death & Differentiation. [Link]

-

JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments. [Link]

-

Kenis, H., & Reutelingsperger, C. (2010). Phophatidylserine targeting for diagnosis and treatment of human diseases. ResearchGate. [Link]

-

Blankenberg, F. G., et al. (1998). In vivo detection and imaging of phosphatidylserine expression during programmed cell death. PNAS. [Link]

-

Vermes, I., et al. (1995). A novel assay for apoptosis Flow cytometric detection of phosphatidylserine early apoptotic cells using fluorescein labelled expression on Annexin V. Journal of Immunological Methods. [Link]

-

Zhang, Y., et al. (2020). Targeting phosphatidylserine for Cancer therapy: prospects and challenges. PMC. [Link]

-

Vermes, I., et al. (1995). A novel assay for apoptosis: Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexine V. Journal of Immunological Methods. [Link]

-

PubChem. (n.d.). Dioleoylphosphatidylserine. National Institutes of Health. [Link]

-

PubChem. (n.d.). 1,2-dioleoyl-sn-glycero-3-phospho-L-serine(1-). National Institutes of Health. [Link]

-

Wang, Y., et al. (2024). Optimal development of apoptotic cells-mimicking liposomes targeting macrophages. Journal of Nanobiotechnology. [Link]

-

Saccharomyces Genome Database. (n.d.). 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. SGD Project. [Link]

-

Wang, Y., et al. (2024). Optimal development of apoptotic cells-mimicking liposomes targeting macrophages. Journal of Nanobiotechnology. [Link]

-

ResearchGate. (n.d.). SapC-DOPS induces apoptosis in neuroblastoma cell lines. ResearchGate. [Link]

-

Martinez-Lorenzo, M. J., et al. (2018). Double-Edged Lipid Nanoparticles Combining Liposome-Bound TRAIL and Encapsulated Doxorubicin Showing an Extraordinary Synergistic Pro-Apoptotic Potential. Cancers. [Link]

-

Chen, K., & Wang, X. (2019). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology. [Link]

-

ResearchGate. (2018). Double-Edged Lipid Nanoparticles Combining Liposome-Bound TRAIL and Encapsulated Doxorubicin Showing an Extraordinary Synergistic Pro-Apoptotic Potential. ResearchGate. [Link]

-

Maeda, T., et al. (2003). Phosphatidylserine induces apoptosis in adherent cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Fadok, V. A., & Henson, P. M. (2003). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death & Differentiation. [Link]

-

Lee, S. H., et al. (2013). Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm. PMC. [Link]

-

Singh, R., et al. (2024). Apoptosis. StatPearls. [Link]

-

Fadok, V. A., & Henson, P. M. (2003). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. ResearchGate. [Link]

-

TeachMeAnatomy. (2024). Apoptosis. TeachMeAnatomy. [Link]

-

Saleem, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences. [Link]

Sources

- 1. Role of flippases, scramblases and transfer proteins in phosphatidylserine subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. research.utwente.nl [research.utwente.nl]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dioleoylphosphatidylserine | C42H78NO10P | CID 6438639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine(1-) | C42H77NO10P- | CID 58630935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Optimal development of apoptotic cells-mimicking liposomes targeting macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | SGD [yeastgenome.org]

- 13. Optimal development of apoptotic cells-mimicking liposomes targeting macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 20. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphatidylserine Externalization in Apoptosis | Bio-Techne [bio-techne.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 25. Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phosphatidylserine targeting for diagnosis and treatment of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pnas.org [pnas.org]

- 29. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeting Inside-Out Phosphatidylserine as a Therapeutic Strategy For Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell surface-expressed phosphatidylserine as therapeutic target to enhance phagocytosis of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of DOPS interaction with membrane proteins

An In-Depth Technical Guide to the Mechanisms of DOPS Interaction with Membrane Proteins

Welcome to a comprehensive exploration of the intricate interactions between 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and membrane proteins. As a senior application scientist, my goal is to provide researchers, scientists, and drug development professionals with a guide that is not only technically accurate but also rich with field-proven insights. This document eschews rigid templates in favor of a narrative that delves into the causality behind experimental choices and the self-validating nature of the described protocols. We will journey from the fundamental biophysical properties of DOPS to its profound impact on cellular signaling and its emerging role in therapeutics.

Part 1: The Foundation: Biophysical Properties of DOPS and the Asymmetric Membrane

Molecular Structure and Properties of DOPS

1,2-dioleoyl-sn-glycero-3-phospho-L-serine, or DOPS, is a glycerophospholipid distinguished by its serine headgroup and two oleoyl acyl chains.[1][2] The serine headgroup confers a net negative charge at physiological pH, a critical feature for its interactions with proteins.[3][4] The oleoyl chains, being unsaturated, introduce kinks into the hydrocarbon tails, which influences the fluidity and packing of the lipid bilayer.[5][6]

The Asymmetric Canvas: DOPS in the Inner Leaflet

In healthy eukaryotic cells, the plasma membrane exhibits a striking asymmetry in its lipid composition.[7][8][9] DOPS, along with other aminophospholipids like phosphatidylethanolamine (PE), is predominantly sequestered in the inner, cytoplasmic leaflet.[1][4][8][9][10] This asymmetry is actively maintained by ATP-dependent enzymes called flippases.[7][8] The localization of DOPS to the inner leaflet creates a unique signaling platform, concentrating its negative charge and making it available to interact with cytosolic proteins.[1][10]

Impact of DOPS on Membrane Physical Properties

The presence of DOPS significantly influences the biophysical characteristics of the membrane.[5][6][11] Its negatively charged headgroup contributes to the surface potential of the inner leaflet, creating an electrostatic environment that can attract and bind positively charged domains of proteins.[3] Furthermore, the unsaturated oleoyl chains of DOPS increase membrane fluidity, which can affect the conformational dynamics and lateral mobility of embedded membrane proteins.[5][12] Molecular dynamics simulations have shown that varying the ratio of DOPS in a membrane can alter properties like area per lipid, bilayer thickness, and lateral pressure profiles.[13]

Part 2: Mechanisms of DOPS-Protein Interaction

The interaction of proteins with DOPS-containing membranes is a multifaceted process, often involving a combination of electrostatic and specific binding events.

Electrostatic Interactions and the Role of the Serine Headgroup

The primary mode of interaction for many peripheral membrane proteins with DOPS is through electrostatic attraction. The negatively charged serine headgroup acts as a beacon for proteins containing positively charged residues, such as lysine and arginine, often clustered into specific binding motifs.[3] This initial electrostatic interaction is crucial for recruiting cytosolic proteins to the membrane surface, thereby increasing their effective concentration and facilitating subsequent, more specific interactions.

Specific Recognition by Protein Domains

Several conserved protein domains have evolved to specifically recognize and bind phosphatidylserine. A prominent example is the C2 domain, found in a variety of signaling proteins, including Protein Kinase C (PKC).[14] The C2 domain of PKC, in conjunction with diacylglycerol (DAG) binding to the C1 domain, mediates the translocation of the enzyme to the membrane.[14][15] This process is essential for the activation of PKC and the downstream phosphorylation of its target substrates.[15][16]

Allosteric Regulation of Membrane Protein Function

Beyond serving as a docking site, DOPS can directly modulate the function of integral membrane proteins through allosteric mechanisms. The binding of DOPS to a protein can induce conformational changes that alter its activity. This regulation is often intertwined with the physical properties of the membrane itself. For instance, the hydrophobic coupling between a membrane protein and the surrounding lipid bilayer means that changes in membrane thickness or curvature, influenced by DOPS, can affect the protein's conformational equilibrium and, consequently, its function.[17]

Part 3: Key Signaling Pathways Modulated by DOPS

DOPS is a pivotal player in a multitude of cellular signaling pathways, from cell proliferation to programmed cell death.

Protein Kinase C (PKC) Activation: A Paradigm of DOPS-Mediated Signaling

The activation of conventional and novel PKC isoforms is a classic example of DOPS-dependent signaling.[18][19] Upon cellular stimulation, the production of diacylglycerol (DAG) and the presence of DOPS in the inner leaflet of the plasma membrane act in concert to recruit and activate PKC.[15][16] The C1 domain of PKC binds to DAG, while the C2 domain interacts with DOPS, leading to the removal of an autoinhibitory pseudosubstrate from the kinase's active site and subsequent phosphorylation of target proteins.[15][16][19]

Caption: DOPS-dependent activation of Protein Kinase C (PKC).

The Ras-Raf-MEK-ERK Pathway: DOPS as a Scaffold

The Ras proteins are small GTPases that act as molecular switches in signal transduction pathways controlling cell growth and differentiation.[20][21][22] Ras proteins are localized to the inner leaflet of the plasma membrane, where they are activated by guanine nucleotide exchange factors (GEFs).[23][24] The negatively charged surface provided by DOPS is thought to facilitate the correct orientation and clustering of Ras proteins, thereby promoting their interaction with GEFs and downstream effectors like Raf kinase.[10] In this context, DOPS acts as a crucial scaffolding lipid, organizing the components of the signaling cascade for efficient signal propagation.[10][25]

Role in Apoptosis and Efferocytosis: The "Eat-Me" Signal

The strict asymmetric distribution of DOPS is lost during apoptosis.[1][3][25] The activation of enzymes called scramblases leads to the exposure of DOPS on the outer leaflet of the plasma membrane.[8] This externalized DOPS serves as a potent "eat-me" signal, recognized by phagocytic cells, which then engulf and clear the apoptotic cell in a non-inflammatory manner.[1][4][25] This process, known as efferocytosis, is vital for tissue homeostasis and preventing autoimmune reactions.

Part 4: Experimental Methodologies to Study DOPS-Protein Interactions

A variety of in vitro, in cellulo, and in silico techniques are employed to dissect the complexities of DOPS-protein interactions.

In Vitro Reconstitution: Liposome-Based Assays

Liposomes, or artificial lipid vesicles, are invaluable tools for studying protein-lipid interactions in a controlled environment.[26][27][28] The thin-film hydration method is a common and effective technique for preparing liposomes containing DOPS.[27][29][30]

Protocol: Thin-Film Hydration for DOPS Liposome Preparation

-

Lipid Mixture Preparation: Dissolve DOPS and other desired lipids (e.g., DOPC) in an organic solvent like chloroform in a round-bottom flask.

-

Film Formation: Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 4 hours to form a thin lipid film on the flask wall.[31]

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Size Homogenization: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

Several biophysical techniques can quantify the binding of proteins to DOPS-containing liposomes.[32][33][34]

| Assay | Principle | Key Insights |

| Vesicle Cosedimentation | Protein-liposome complexes are pelleted by ultracentrifugation. The amount of protein in the pellet and supernatant is quantified. | Provides a qualitative or semi-quantitative measure of binding affinity. |

| Surface Plasmon Resonance (SPR) | Liposomes are immobilized on a sensor chip. The binding of a protein to the liposomes is detected as a change in the refractive index. | Allows for the real-time, quantitative determination of binding kinetics (association and dissociation rates) and affinity (Kd).[32] |

| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed upon the titration of a protein into a liposome suspension is measured. | Provides a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy. |

| Fluorescence Spectroscopy | Changes in the fluorescence properties (e.g., intensity, anisotropy, FRET) of a labeled protein or lipid upon binding are monitored. | Offers insights into the conformational changes and proximity relationships during the interaction.[33] |

In Cellulo and In Silico Approaches

Fluorescence microscopy techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, are powerful for visualizing the recruitment of fluorescently tagged proteins to the plasma membrane in living cells.[32] Förster Resonance Energy Transfer (FRET) can be used to measure the proximity between a labeled protein and a DOPS-specific fluorescent probe, providing evidence of direct interaction in a cellular context.

Computational approaches, including molecular dynamics (MD) simulations, provide atomic-level insights into the dynamics of DOPS-protein interactions.[35][36][37][38][39] These simulations can reveal the specific amino acid residues and lipid headgroups involved in the interaction, as well as the influence of the membrane environment on protein conformation and stability.[40]

Caption: Integrated workflow for studying DOPS-protein interactions.

Part 5: Implications for Drug Development

A thorough understanding of DOPS-protein interactions opens up new avenues for therapeutic intervention.

Targeting DOPS-Dependent Pathways in Disease

Given the central role of DOPS in signaling pathways that are often dysregulated in diseases like cancer, targeting these interactions is an attractive strategy.[20][21] For example, developing molecules that disrupt the interaction of PKC or Ras with the membrane could inhibit uncontrolled cell proliferation. Conversely, therapies that promote the externalization of DOPS on cancer cells could enhance their recognition and clearance by the immune system.

DOPS as a Component of Drug Delivery Systems

The unique properties of DOPS are also being harnessed for drug delivery. Liposomes containing DOPS can be designed to mimic apoptotic cells, thereby targeting phagocytic cells for the delivery of immunomodulatory drugs. Additionally, the fusogenic properties of DOPS can be exploited to enhance the endosomal escape and cytoplasmic delivery of therapeutic cargoes.

References

- What is the Role of Phosphatidylserine in Cell Signaling and Membrane Function? - FAQ.

- Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics.

-

Phosphatidylserine - Wikipedia. Available at: [Link]

-

Phosphatidylserine-mediated cellular signaling - PubMed. Available at: [Link]

-

Identification of a functional role for lipid asymmetry in biological membranes: Phosphatidylserine-skeletal protein interactions modulate membrane stability | PNAS. Available at: [Link]

-

The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC - NIH. Available at: [Link]

-

4.3: Protein-lipid Interactions - Physics LibreTexts. Available at: [Link]

-

Studying protein–lipid interactions - ASBMB. Available at: [Link]

-

Emerging methodologies to investigate lipid–protein interactions - PMC - NIH. Available at: [Link]

-

Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio. Available at: [Link]

-

Phosphatidylserine Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix - PubMed. Available at: [Link]

-

A simple guide to biochemical approaches for analyzing protein–lipid interactions. Available at: [Link]

-

The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - University of Colorado Boulder. Available at: [Link]

-

Exploring lipid–protein interactions in plant membranes | Journal of Experimental Botany. Available at: [Link]

-

Structural basis for autoantibody recognition of phosphatidylserine-β2 glycoprotein I and apoptotic cells - PubMed Central. Available at: [Link]

-

Why are membrane lipids asymmetrical? - Mechanobiology Institute, National University of Singapore. Available at: [Link]

- EP2480208A1 - Methods for the preparation of liposomes - Google Patents.

-

Novel regulation of Ras proteins by direct tyrosine phosphorylation and dephosphorylation. Available at: [Link]

-

Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed. Available at: [Link]

-

Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society. Available at: [Link]

-

Structural basis for membrane association and catalysis by phosphatidylserine synthase in Escherichia coli - PubMed. Available at: [Link]

-

Structural Biochemistry/Phosphatidylserine Binding Motif and PKC - Wikibooks. Available at: [Link]

-

Getting to the Outer Leaflet: Physiology of Phosphatidylserine Exposure at the Plasma Membrane. Available at: [Link]

-

PKC in the perspective of dopamine receptor signaling - Frontiers Publishing Partnerships. Available at: [Link]

-

The Structures of Heterogeneous Membranes and Their Interactions with an Anticancer Peptide: A Molecular Dynamics Study - PMC - NIH. Available at: [Link]

-

Regulation of protein kinase C Alexandra C Newton. Available at: [Link]

-

Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor - PMC. Available at: [Link]

-

SUPPORTING INFORMATION 1. Liposomes Preparation For liposome preparation, the lipids and DOTAP were dissolved in chloroform to p - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Membrane-mediated protein interactions drive membrane protein organization. Available at: [Link]

-

The Role and Function of Ras-association domain family in Cancer: A Review - NIH. Available at: [Link]

-

A computational model for predicting protein interactions based on multidomain collaboration - KAIST (Korea Advanced Institute of Science and Technology). Available at: [Link]

-

Computational methods for modeling protein-protein interactions in the AI era: Current status and future directions - PubMed. Available at: [Link]

-

Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond - ResearchGate. Available at: [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI. Available at: [Link]

-

Mechanisms for redox-regulation of protein kinase C - Frontiers. Available at: [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - ResearchGate. Available at: [Link]

-

Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments - PMC - PubMed Central. Available at: [Link]

-

Protein-kinase-C-structure-function-and-regulation..pdf - Newton Lab. Available at: [Link]

-

Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PMC - NIH. Available at: [Link]

-

Ras signaling pathway - Cusabio. Available at: [Link]

-

Biophysical Properties Membranes → Term - Fashion → Sustainability Directory. Available at: [Link]

-

(PDF) MEMBRANES AND THEIR BIOPHYSICAL PROPERTIES - ResearchGate. Available at: [Link]

-

Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC - NIH. Available at: [Link]

-

RAS Proteins and Their Regulators in Human Disease - PMC - PubMed Central. Available at: [Link]

-

Mechanisms underlying drug-mediated regulation of membrane protein function - PMC. Available at: [Link]

-

Physical properties and functional roles of lipids in membranes. Available at: [Link]

-

intracellular ras activation explained - YouTube. Available at: [Link]

Sources

- 1. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]

- 3. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why are membrane lipids asymmetrical? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Biophysical Properties Membranes → Term [fashion.sustainability-directory.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

- 10. Page loading... [guidechem.com]

- 11. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liposomes.ca [liposomes.ca]

- 13. Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society [acs.digitellinc.com]

- 14. Structural Biochemistry/Phosphatidylserine Binding Motif and PKC - Wikibooks, open books for an open world [en.wikibooks.org]

- 15. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 16. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 17. Mechanisms underlying drug-mediated regulation of membrane protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers Publishing Partnerships | PKC in the perspective of dopamine receptor signaling [frontierspartnerships.org]

- 19. Frontiers | Mechanisms for redox-regulation of protein kinase C [frontiersin.org]